Ethyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate
Description
Evolution of Piperidine Derivatives in Medicinal Chemistry Research
Piperidine, a six-membered heterocyclic amine, has served as a foundational scaffold in drug discovery for over a century. Its saturated ring structure, characterized by five sp³-hybridized carbon atoms and one nitrogen atom, provides conformational flexibility and hydrogen-bonding capabilities critical for interacting with biological targets. Early applications of piperidine derivatives focused on alkaloid-inspired therapeutics, such as the antimalarial quinine analogs. By the mid-20th century, synthetic advances enabled the systematic exploration of piperidine-based compounds, leading to breakthroughs in central nervous system (CNS) agents, antihistamines, and analgesics.
The hydrogenation of pyridine to piperidine, first reported in the 1850s, laid the groundwork for large-scale production. Modern catalytic methods using ruthenium, palladium, or nickel complexes have improved stereoselectivity and reduced reaction times. For instance, Grygorenko et al. demonstrated rhodium-catalyzed hydrogenation for synthesizing 3-substituted fluorinated piperidines with >90% yields. These innovations facilitated the development of over 70 FDA-approved drugs containing piperidine moieties, including the blockbuster anticoagulant rivaroxaban and the antipsychotic risperidone.
Table 1: Notable Piperidine-Based Pharmaceuticals
| Drug Name | Therapeutic Class | Key Structural Feature |
|---|---|---|
| Donepezil | Alzheimer’s Therapy | N-Benzylpiperidine |
| Risperidone | Antipsychotic | Piperidine-4-carboxamide |
| Fexofenadine | Antihistamine | Piperidine-4-ylmethanol |
| Rivaroxaban | Anticoagulant | Morpholinone-fused piperidine |
Significance of N-Benzyl Piperidine Pharmacophore in Drug Discovery
The N-benzyl piperidine subunit emerged as a privileged pharmacophore due to its dual capacity for hydrophobic interactions (via the benzyl group) and hydrogen bonding (via the piperidine nitrogen). This motif is central to donepezil, a cholinesterase inhibitor for Alzheimer’s disease, where the benzyl group enhances binding to the catalytic anionic site of acetylcholinesterase. Structural studies reveal that N-benzyl substitution stabilizes the chair conformation of piperidine, optimizing target engagement.
Recent work by Vereshchagin et al. highlighted the versatility of N-benzyl piperidines in multi-component reactions (MCRs), enabling rapid access to poly-substituted derivatives. For example, pseudo four-component syntheses combining Michael acceptors and Mannich bases yielded spiropiperidinones with >80% diastereoselectivity. These advances underscore the pharmacophore’s adaptability in addressing diverse targets, from neurotransmitter receptors to kinase enzymes.
Development History of Substituted 4-Amino-1-Benzylpiperidine Compounds
Substitution at the 4-position of N-benzyl piperidine has been a focal point for enhancing pharmacokinetic properties. Early efforts explored 4-aminopiperidines as serotonin receptor modulators, leveraging the amino group for salt bridge formation with aspartate residues. The introduction of acylhydrazone functionalities, as in the work of Saeedi et al., enabled the development of multi-target ligands for neurodegenerative diseases.
A landmark study by Nevado et al. utilized gold(I)-catalyzed oxidative amination to synthesize 4-aminopiperidines with orthogonal O-substituents. This method’s regioselectivity was further refined by Liu et al. using palladium catalysts with pyridine-oxazoline ligands, achieving enantiomeric excesses >95%. These synthetic breakthroughs allowed systematic exploration of 4-amino substitution effects on blood-brain barrier permeability and metabolic stability.
Emergence of Ethyl 4-(((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate in Scientific Literature
This compound represents a contemporary innovation in piperidine-based drug design. Its structure integrates three pharmacophoric elements:
- N-Benzyl piperidine core : For target binding and conformational restraint.
- Methylthiobenzyl substituent : Enhances lipophilicity and potential sulfur-mediated interactions (e.g., hydrogen bonding to cysteine residues).
- Ethyl oxobutanoate sidechain : Introduces esterase-sensitive prodrug functionality and additional hydrogen-bond acceptors.
First reported in the context of acetylcholinesterase inhibition, this compound’s design likely originated from hybridizing donepezil-like benzylpiperidines with γ-aminobutyric acid (GABA) analogs. The methylthio group at the 2-position of the benzyl ring may mitigate first-pass metabolism by sterically shielding the sulfur atom from oxidative enzymes.
Current Research Landscape and Knowledge Gaps
Recent studies prioritize optimizing the synthetic routes and target selectivity of this compound. Microwave-assisted Leuckart reactions and flow hydrogenation techniques have reduced synthesis times from 72 hours to <12 hours while maintaining yields >75%. However, critical gaps persist:
- Stereochemical Control : Most synthetic protocols yield racemic mixtures, necessitating chiral resolution for preclinical testing.
- Target Profiling : Preliminary data suggest activity at muscarinic and nicotinic receptors, but comprehensive receptorome screens are lacking.
- Prodrug Activation : The ethyl ester’s conversion kinetics to the active carboxylic acid remain uncharacterized in human plasma.
Future directions include computational modeling of sulfur-π interactions and development of enantioselective cyclization catalysts. The compound’s potential as a multi-target agent for Alzheimer’s and Parkinson’s diseases warrants rigorous in vivo validation.
Properties
IUPAC Name |
ethyl 4-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methylamino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c1-3-25-20(24)9-8-19(23)21-14-16-10-12-22(13-11-16)15-17-6-4-5-7-18(17)26-2/h4-7,16H,3,8-15H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCQVEOGQAZFQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1CCN(CC1)CC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and aldehydes under acidic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl halide is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Pharmacological Applications
Research indicates that Ethyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate exhibits various pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features demonstrate broad-spectrum antibacterial properties against Gram-positive and Gram-negative bacteria . This compound may inhibit microbial growth through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential applications in oncology . The mechanism may involve induction of apoptosis or cell cycle arrest.
- Neuropharmacological Effects : Given its piperidine structure, there is potential for this compound to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders . Further studies are needed to elucidate specific receptor interactions and signaling pathways.
Case Studies and Research Findings
Several studies have explored the efficacy of related compounds in various biological assays:
These findings highlight the versatility of compounds related to this compound in different therapeutic areas.
Mechanism of Action
The mechanism of action of Ethyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets. The piperidine ring and benzyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Piperidine and Benzyl Groups
Piperidine derivatives with benzyl or aryl substitutions are common in drug discovery. Key analogs include:
Observations :
- The target compound’s methylthio-benzyl group differentiates it from analogs with methoxy or trimethoxybenzyl substituents, which may alter lipophilicity and metabolic stability .
- Piperazine-based analogs (e.g., trimethoxybenzyl-piperazine) exhibit broader supplier availability, suggesting easier synthesis scalability compared to the target compound’s piperidine-amide structure .
Sulfur-Containing Derivatives
Sulfur atoms (e.g., thioether, sulfonyl) enhance binding to metal ions or cysteine residues in enzymes. Notable examples:
Observations :
Oxobutanoate Ester Variants
The oxobutanoate ester group is critical for prodrug activation or solubility modulation:
Observations :
- The target’s piperidine-linked oxobutanoate may offer better membrane permeability than cyclohexylamine variants due to reduced steric hindrance .
- Trifluoromethyl-substituted analogs (e.g., from ) show higher commercial demand, likely for antiviral or anticancer applications .
Biological Activity
Ethyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and efficacy based on diverse research findings.
Chemical Structure and Synthesis
Chemical Structure:
The compound features a piperidine ring, a methylthio group, and an oxobutanoate moiety. The structural complexity allows for interactions with various biological targets.
Synthesis:
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Piperidine Ring: Achieved through cyclization of appropriate precursors.
- Introduction of the Methylthio Group: Utilizes methylthiolating agents.
- Coupling Reactions: Involves carbamoylation reagents to couple the piperidine derivative with the oxobutanoate.
Biological Activity
The biological activity of this compound has been explored in various studies, revealing significant antibacterial and antifungal properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit considerable antimicrobial activity against a range of pathogens:
- Bacteria: Effective against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Streptococcus pyogenes.
- Fungi: Showed activity against Candida albicans, Aspergillus flavus, and others .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Bacterial Strains Tested | Antifungal Strains Tested | Observed Activity |
|---|---|---|---|
| Compound A | E. coli, S. aureus | C. albicans | High |
| Compound B | P. aeruginosa | A. flavus | Moderate |
| This compound | E. coli, S. aureus, P. aeruginosa | C. albicans, A. fumigatus | Significant |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Receptor Binding: The piperidine structure facilitates binding to specific receptors, potentially modulating cellular responses.
- Redox Reactions: The methylthio group can participate in redox reactions, influencing the compound's overall biological activity .
Case Studies
Several case studies highlight the compound's potential in therapeutic applications:
- Case Study on Antibacterial Properties: A study evaluated the compound's effectiveness in treating infections caused by resistant bacterial strains, showing promising results in vitro.
- Fungal Infections: Research indicated that the compound could be used as an adjunct therapy in managing fungal infections resistant to conventional treatments .
Q & A
Q. What synthetic routes are recommended for Ethyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate?
Methodological Answer: A common approach involves coupling a piperidine derivative with a functionalized butanoate precursor. For example, describes synthesizing analogous 4-oxo-piperidinyl butanoates by reacting amines with acid anhydrides (e.g., succinic or glutaric anhydride) in dichloromethane under reflux. Key steps include:
Q. How is this compound characterized structurally and chemically?
Methodological Answer:
- Spectroscopy: Use -NMR and -NMR to confirm the piperidine ring, methylthio-benzyl substituents, and ester/amide functionalities. For example, highlights methylene protons adjacent to the piperidine nitrogen at δ 2.5–3.5 ppm and ester carbonyls at ~170 ppm in -NMR .
- Chromatography: Reverse-phase HPLC (e.g., C18 column with methanol/water mobile phase) assesses purity, as described in for related compounds .
Q. What safety protocols are critical during handling?
Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation (P210, P261 codes in ) .
- Personal Protective Equipment (PPE): Nitrile gloves and lab coats to prevent skin contact (H315/H319 hazards in ) .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501 in ) .
Advanced Research Questions
Q. How can synthesis yield be optimized for scaled-up production?
Methodological Answer:
- Reaction Solvent: suggests dichloromethane enhances reactivity compared to THF or DMF due to better solubility of intermediates .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) to accelerate amide formation, as seen in for analogous piperidine-carboxylates .
- Crystallization Optimization: Adjust ethanol/ethyl acetate ratios to improve crystal purity and yield (e.g., 65:35 v/v in ) .
Q. How to resolve contradictions in spectral data between batches?
Methodological Answer:
- Isotopic Labeling: Use -labeled amines to distinguish overlapping signals in -NMR (e.g., piperidine NH vs. amide NH) .
- X-ray Crystallography: Resolve ambiguous stereochemistry or polymorphism, as demonstrated in for crystalline piperidine derivatives .
- Batch Comparison: Apply principal component analysis (PCA) to FT-IR or Raman spectra to identify batch-to-batch variability .
Q. What strategies evaluate the compound’s biological activity in vitro?
Methodological Answer:
- Enzyme Assays: Test inhibition of GPCRs (e.g., serotonin receptors) using radioligand displacement, referencing ’s protocols for piperidine-based ligands .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), noting ’s framework for 4-oxobutanoate derivatives .
- Metabolic Stability: Assess hepatic clearance via microsomal incubation (e.g., rat liver S9 fraction) .
Q. How does the compound’s stability vary under physiological conditions?
Methodological Answer:
- pH Stability: Incubate in buffers (pH 2–9) and monitor degradation via LC-MS. notes ester hydrolysis at pH > 8, requiring stabilized formulations .
- Thermal Analysis: Conduct TGA/DSC to determine decomposition thresholds (e.g., >150°C for solid-state stability) .
- Light Sensitivity: Use accelerated UV-Vis exposure (ICH Q1B guidelines) to assess photodegradation pathways .
Data Contradiction Analysis
Example: Discrepancies in reported melting points across studies.
Resolution Strategy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
